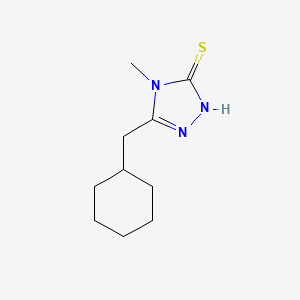
2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone (2-DMB-4-MCH) is a cyclic ketone compound with a molecular formula of C10H18O. It is a colorless liquid and is a component of many essential oils. It is used in a variety of industrial applications, including as a solvent, a flavoring agent, and a pharmaceutical intermediate. The compound has also been studied for its potential use in the development of new drugs.
Applications De Recherche Scientifique
Photocycloaddition and Cycloaddition Reactions
Photocycloaddition reactions involving conjugated cyclohexenones and dienes, including compounds structurally similar to 2-(2,3-Dimethylbutan-2-yl)-4-methylcyclohexanone, have been extensively studied. These reactions are crucial for constructing complex cyclic structures, which are often found in natural products and pharmaceuticals. For example, the photocycloaddition of conjugated cyclohex-2-enones to 2,3-dimethylbuta-1,3-diene results in regioselective and diastereoselective formation of cyclobutane adducts, showcasing the utility of these reactions in synthetic organic chemistry (Inhülsen, Schmidt, & Margaretha, 2010).
Free Radical Reactions
The study of free radical reactions, such as the reaction of Grignard reagents with brominated and chlorinated analogs of 2,3-dimethylbutane, highlights the complexity and versatility of radical-mediated synthetic routes. These reactions provide insights into the formation of various hydrocarbons and their derivatives, demonstrating the role of radical intermediates in organic synthesis (Liu, 1956).
Photocycloaddition Reactions of Acetylene Compounds
The photocycloaddition of acetylene compounds to cyclohexenones, including mechanisms involving [2+2] and [4+2] cycloadditions, has been explored. These studies provide valuable information on the regiochemistry and selectivity of such reactions, which are essential for the design of new synthetic routes for the production of complex organic molecules (Möbius & Margaretha, 2008).
Synthesis of Complex Structures
Research has also focused on the synthesis of complex molecular structures using 2,3-dimethylbutane derivatives as building blocks. These studies include the synthesis of tetrahydro- and hexahydro-dibenzothiophenes, highlighting the importance of these compounds in constructing polycyclic aromatic structures that are significant in various chemical industries (Sun, Wang, & Prins, 2008).
Propriétés
IUPAC Name |
2-(2,3-dimethylbutan-2-yl)-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-9(2)13(4,5)11-8-10(3)6-7-12(11)14/h9-11H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUIPPKUPTKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C(C)(C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{6-aminospiro[2.5]octan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2709030.png)


![4,7-Dimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2709037.png)
![N-(2,5-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2709041.png)
![3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2709044.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2709045.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2709047.png)
![N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2709049.png)
![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)
![(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride](/img/structure/B2709051.png)